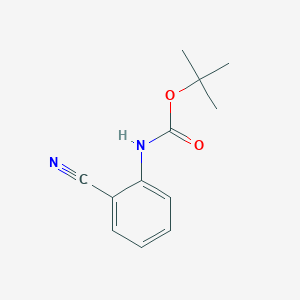

tert-Butyl (2-cyanophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYTZDSWLJPPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473791 | |

| Record name | tert-Butyl (2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163229-43-4 | |

| Record name | tert-Butyl (2-cyanophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 163229-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl (2-cyanophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of tert-butyl (2-cyanophenyl)carbamate, a valuable intermediate in the development of pharmacologically active molecules. As a senior application scientist, this document is structured to deliver not just a procedural outline, but a foundational understanding of the chemical principles and strategic considerations underpinning a successful synthesis.

Introduction: The Significance of tert-Butyl (2-cyanophenyl)carbamate

The strategic placement of a cyano group and a Boc-protected amine on an aromatic ring makes tert-butyl (2-cyanophenyl)carbamate a versatile building block in medicinal chemistry. The cyano moiety can be transformed into various functional groups, such as amines, amides, or carboxylic acids, while the tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable mask for the amine. This allows for selective chemical modifications at other positions of the molecule. This intermediate is particularly useful in the synthesis of heterocyclic compounds and other complex molecular architectures that are often pursued in drug discovery programs.

The Core Synthesis: Boc Protection of 2-Aminobenzonitrile

The most direct and widely employed pathway to tert-butyl (2-cyanophenyl)carbamate is the protection of the primary amino group of 2-aminobenzonitrile with a tert-butoxycarbonyl (Boc) group. This reaction is typically achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).

Mechanistic Insights: The "Why" Behind the "How"

The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate.

The subsequent collapse of this intermediate results in the formation of the N-Boc protected amine, along with the liberation of a tert-butoxycarbonyl group. This leaving group is unstable and readily decomposes into the highly stable carbon dioxide gas and a tert-butoxide anion. The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.

A base is crucial in this reaction to deprotonate the positively charged nitrogen atom after the initial nucleophilic attack, thereby neutralizing the intermediate and regenerating the nucleophilicity of the amine for any unreacted starting material. The base also neutralizes the protonated amine that is in equilibrium with the free amine, ensuring a sufficient concentration of the nucleophilic species.

Experimental Protocol: A Validated Approach

This protocol is a robust and reproducible method for the synthesis of tert-butyl (2-cyanophenyl)carbamate.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminobenzonitrile | ≥98% | Commercially Available | Starting material. |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available | Boc-protecting agent. |

| Triethylamine (Et₃N) | ≥99% | Commercially Available | Base. |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent. |

| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available | For extraction. |

| Saturated aq. NaHCO₃ | - | Prepared in-house | For washing. |

| Brine (Saturated aq. NaCl) | - | Prepared in-house | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercially Available | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 eq).

-

Dissolution: Dissolve the 2-aminobenzonitrile in anhydrous tetrahydrofuran (THF) (approximately 5-10 mL per gram of starting material).

-

Addition of Base: Add triethylamine (Et₃N) (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (2-cyanophenyl)carbamate as a solid.

Characterization and Data

Upon successful synthesis and purification, the identity and purity of tert-butyl (2-cyanophenyl)carbamate should be confirmed using standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Melting Point | Specific to the compound, to be determined experimentally. For the similar tert-butyl (4-cyanophenyl)carbamate, a melting point of 97-99 °C has been reported.[1] |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm, 9H), the aromatic protons, and the NH proton (broad singlet). |

| ¹³C NMR | Resonances for the tert-butyl carbons, the quaternary carbon of the Boc group, the aromatic carbons, the cyano carbon, and the carbonyl carbon of the carbamate. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C≡N stretching, and C=O stretching of the carbamate. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₂H₁₄N₂O₂. |

Troubleshooting and Optimization

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, a slight excess of Boc anhydride (up to 1.5 eq) and base can be added. Gentle heating (e.g., to 40 °C) may also facilitate the reaction.

-

Low Yield: Ensure all reagents are of high purity and the solvent is anhydrous. Inefficient extraction during work-up can also lead to lower yields. Perform multiple extractions with ethyl acetate to maximize product recovery.

-

Purification Challenges: If the crude product is an oil or difficult to purify by chromatography, trituration with a non-polar solvent like hexanes can sometimes induce crystallization and remove non-polar impurities.

Conclusion

The synthesis of tert-butyl (2-cyanophenyl)carbamate via the Boc protection of 2-aminobenzonitrile is a reliable and efficient method for obtaining this key synthetic intermediate. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can consistently produce high-quality material for their drug discovery and development endeavors. The versatility of this building block ensures its continued importance in the field of medicinal chemistry.

References

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Publishing. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of tert-Butyl (2-cyanophenyl)carbamate in Organic Solvents

Abstract

Understanding the solubility of a compound is a critical first step in its application, from synthetic chemistry to pharmaceutical formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (2-cyanophenyl)carbamate (N-Boc-2-aminobenzonitrile). In the absence of extensive published quantitative data, this guide establishes a framework for predicting solubility based on the molecule's physicochemical properties and provides detailed, field-proven protocols for its empirical determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize tert-Butyl (2-cyanophenyl)carbamate in their work.

Introduction: The Significance of tert-Butyl (2-cyanophenyl)carbamate

tert-Butyl (2-cyanophenyl)carbamate, a derivative of 2-aminobenzonitrile, is a bifunctional molecule of interest in organic synthesis. The presence of a Boc-protected amine and a nitrile group on a benzene ring makes it a versatile building block for the synthesis of a variety of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The tert-butoxycarbonyl (Boc) protecting group offers stability under many reaction conditions and can be readily removed under acidic conditions, allowing for sequential chemical transformations.

A thorough understanding of its solubility in various organic solvents is paramount for its effective use. Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization and chromatography, and is a key determinant in the formulation of drug candidates. This guide will delve into the theoretical principles governing its solubility and provide practical methods for its quantitative assessment.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a fundamental guideline, where substances with similar polarities tend to be miscible.[1]

Table 1: Physicochemical Properties of tert-Butyl (2-cyanophenyl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | ChemScene[2] |

| Molecular Weight | 218.25 g/mol | ChemScene[2] |

| Melting Point | 74-77 °C | Sigma-Aldrich[3] |

| Computed LogP | 2.90528 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 62.12 Ų | ChemScene[2] |

The computed LogP value of approximately 2.9 suggests that tert-Butyl (2-cyanophenyl)carbamate is a moderately lipophilic compound, indicating a preference for nonpolar environments over aqueous ones. The presence of a hydrogen bond donor (the N-H of the carbamate) and three hydrogen bond acceptors (the two oxygen atoms of the carbamate and the nitrogen of the nitrile) allows for interactions with protic and polar aprotic solvents.

Based on these properties, a predicted qualitative solubility profile can be established:

-

High Solubility: Expected in moderately polar to polar aprotic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds.

-

Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. While the compound can participate in hydrogen bonding, the bulky tert-butyl group and the aromatic ring may limit extensive solvation by these smaller, highly polar molecules.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and petroleum ether. The overall polarity of the molecule, primarily due to the carbamate and nitrile functional groups, will likely hinder its dissolution in highly nonpolar media. It is also expected to have very low solubility in water.

This predicted profile provides a strong starting point for solvent selection in experimental work. However, for precise applications, empirical determination of solubility is essential.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols outline a robust, self-validating system for the quantitative determination of the solubility of tert-Butyl (2-cyanophenyl)carbamate.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Workflow for Equilibrium Solubility Determination

Sources

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl (2-cyanophenyl)carbamate

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for tert-Butyl (2-cyanophenyl)carbamate, a key building block in contemporary medicinal chemistry. By synthesizing foundational chemical principles with industry-standard stability testing protocols, this document serves as an essential resource for ensuring the long-term viability and reliability of this critical compound.

Core Chemical Characteristics

To understand the stability of tert-Butyl (2-cyanophenyl)carbamate, it is crucial to first examine its structure, which features two key functional groups: a tert-butoxycarbonyl (Boc) protected amine and a nitrile group on a phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Appearance | Off-white to white solid | [2] |

| Melting Point | 105 - 109 °C | [2] |

| Storage Recommendation | Sealed in dry, 2-8°C | [1] |

The stability of the molecule is primarily dictated by the lability of these two functional groups under various environmental conditions.

Caption: Chemical structure and key functional groups.

Predicted Stability Profile and Degradation Pathways

While specific kinetic data for tert-Butyl (2-cyanophenyl)carbamate is not extensively published, a robust stability profile can be predicted based on the known chemistry of its constituent functional groups.

The Vulnerability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group, prized for its stability under basic and nucleophilic conditions.[3] However, it is inherently sensitive to acidic environments.[4][5]

Mechanism of Acid-Catalyzed Degradation:

The primary degradation pathway for tert-Butyl (2-cyanophenyl)carbamate is the acid-catalyzed cleavage of the Boc group. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[6]

Caption: Acid-catalyzed degradation of the Boc group.

This degradation pathway underscores the critical need to avoid acidic conditions during storage and handling. Even trace amounts of acidic impurities in solvents or on glassware can initiate this process over time.

Stability of the Nitrile Group

The nitrile group (C≡N) is generally more robust than the Boc group. However, it is susceptible to hydrolysis under more forcing acidic or basic conditions, which would convert it to a carboxylic acid.[7][8]

-

Acidic Hydrolysis: Protonation of the nitrile nitrogen increases its electrophilicity, making it susceptible to attack by water.[7] This typically requires strong acid and elevated temperatures.

-

Basic Hydrolysis: Direct nucleophilic attack by a hydroxide ion can also occur, again usually under more extreme conditions than those required for Boc deprotection.[7]

Given that the Boc group is significantly more acid-labile, hydrolysis of the nitrile is considered a secondary degradation pathway under typical storage conditions. However, it could become relevant in forced degradation studies or if the compound is subjected to harsh chemical environments.

Recommended Storage and Handling Protocols

Based on the chemical properties and supplier recommendations, the following conditions are advised to ensure the long-term stability of tert-Butyl (2-cyanophenyl)carbamate.

Optimal Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation kinetics. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture and acidic gases (like CO₂). |

| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light. |

| Environment | Dry, away from acids and strong oxidizing agents | Prevents acid-catalyzed deprotection and potential oxidation.[2] |

Handling Best Practices:

-

Inert Atmosphere: When handling, especially for long-term storage, use an inert atmosphere to prevent the introduction of moisture and air.

-

Avoid Acidity: Ensure all solvents, reagents, and glassware are free from acidic residues.

-

Minimize Exposure: Limit the time the container is open to the ambient environment.

-

Use Clean Equipment: Utilize clean, dry spatulas and weighing instruments to avoid cross-contamination.

Designing a Stability Study: A Self-Validating Approach

For drug development professionals, it is often necessary to perform formal stability studies. The International Council for Harmonisation (ICH) provides a framework for such testing.[9][10] A well-designed study will provide empirical data on the stability of tert-Butyl (2-cyanophenyl)carbamate under various stress conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12]

Experimental Protocol for Forced Degradation:

-

Preparation: Prepare solutions of tert-Butyl (2-cyanophenyl)carbamate in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Stress: Store the solid compound at 80°C for 1 week.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection).

-

Characterization: If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

The Emergence of a Key Synthetic Intermediate: A Technical Guide to tert-Butyl (2-cyanophenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-cyanophenyl)carbamate, a pivotal intermediate in contemporary organic and medicinal chemistry. While its direct discovery is not marked by a singular seminal publication, its emergence is intrinsically linked to the widespread adoption of the tert-butyloxycarbonyl (Boc) protecting group and the increasing demand for functionalized aniline derivatives in drug discovery. This guide will delve into the historical context of its key structural components, detail its synthesis through established and optimized methodologies, and explore its significant applications, particularly in the synthesis of pharmaceutical agents.

Introduction: The Unseen Workhorse of Drug Discovery

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands on the shoulders of numerous, lesser-known intermediate compounds. tert-Butyl (2-cyanophenyl)carbamate is a prime example of such a critical, yet often unheralded, molecule. Its structure, featuring a Boc-protected amine ortho to a nitrile group on a benzene ring, offers a unique combination of stability and reactive potential, making it an invaluable building block for the synthesis of complex heterocyclic systems.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[1] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under acidic conditions.[2][3] The development of the Boc protecting group was a landmark in peptide synthesis and has since become a cornerstone of modern organic chemistry.[4]

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of tert-Butyl (2-cyanophenyl)carbamate, from its synthetic origins to its practical applications.

Historical Context and Discovery

The history of tert-Butyl (2-cyanophenyl)carbamate is not one of a sudden, isolated discovery but rather a logical evolution driven by the needs of synthetic chemistry. Its emergence can be traced through the development of its two key components: the Boc protecting group and the 2-aminobenzonitrile scaffold.

The use of the Boc group for amine protection became widespread in the latter half of the 20th century.[4] The development of di-tert-butyl dicarbonate (Boc anhydride) as a stable and efficient reagent for introducing the Boc group was a significant advancement.[5] This allowed for the routine protection of a wide variety of amines, including anilines.

Concurrently, 2-aminobenzonitrile, also known as anthranilonitrile, has been a long-standing precursor in the synthesis of various dyes and pharmaceuticals.[6] The combination of these two established chemical entities—the Boc protecting group and the 2-aminobenzonitrile core—gave rise to tert-Butyl (2-cyanophenyl)carbamate as a valuable intermediate. While a specific "discovery" paper for this exact molecule is not readily identifiable, its use in patents and medicinal chemistry literature began to appear as the demand for sophisticated, functionalized building blocks for drug candidates grew. Its implicit discovery lies within the broader narrative of the strategic application of protecting group chemistry to enable complex molecular construction.

Synthesis of tert-Butyl (2-cyanophenyl)carbamate: Methodologies and Protocols

The synthesis of tert-Butyl (2-cyanophenyl)carbamate is primarily achieved through the N-Boc protection of 2-aminobenzonitrile. Several methods have been developed for this transformation, varying in their reaction conditions, catalysts, and solvent systems. The choice of method often depends on the scale of the synthesis, the desired purity, and the available resources.

Starting Material: Synthesis of 2-Aminobenzonitrile

The primary precursor for the synthesis of tert-Butyl (2-cyanophenyl)carbamate is 2-aminobenzonitrile. This compound can be synthesized through various routes, with one common method being the reduction of 2-nitrobenzonitrile.

Experimental Protocol: Reduction of 2-Nitrobenzonitrile

-

To a solution of 2-nitrobenzonitrile in a suitable solvent (e.g., ethanol, ethyl acetate), a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C) is added.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by neutralizing the acid (if used), filtering the catalyst, and extracting the product into an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure to yield 2-aminobenzonitrile.

N-Boc Protection of 2-Aminobenzonitrile

The most common and straightforward method for the synthesis of tert-Butyl (2-cyanophenyl)carbamate is the reaction of 2-aminobenzonitrile with di-tert-butyl dicarbonate (Boc₂O).

Method 1: Base-Catalyzed N-Boc Protection

This is the most widely employed method due to its high efficiency and mild reaction conditions.

Experimental Protocol:

-

2-Aminobenzonitrile is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

-

A base, typically a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is added to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can also be used to accelerate the reaction.[2]

-

Di-tert-butyl dicarbonate (Boc₂O), usually in a slight excess (1.05-1.2 equivalents), is added to the reaction mixture.

-

The reaction is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is typically washed with a weak aqueous acid (e.g., 1M HCl) to remove the base and any unreacted starting material, followed by a wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude tert-Butyl (2-cyanophenyl)carbamate can be purified by recrystallization or column chromatography on silica gel to obtain a product of high purity.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents are chosen to avoid any side reactions with the Boc anhydride.

-

Base: The base is crucial to deprotonate the amine, increasing its nucleophilicity to attack the carbonyl carbon of the Boc anhydride. DMAP is a highly effective acylation catalyst.

-

Work-up: The acidic wash is essential to remove the amine base, which can interfere with subsequent reactions.

Method 2: Catalyst-Free N-Boc Protection in Water

In line with the principles of green chemistry, catalyst-free methods for N-Boc protection in water have been developed.[7]

Experimental Protocol:

-

A suspension of 2-aminobenzonitrile and di-tert-butyl dicarbonate is stirred vigorously in water at room temperature.

-

The reaction is monitored by TLC. Due to the heterogeneous nature of the reaction, it may require a longer reaction time compared to the base-catalyzed method.

-

Upon completion, the solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Water as Solvent: This method avoids the use of organic solvents, making it more environmentally friendly. The hydrophobic effect can also play a role in accelerating the reaction between the nonpolar substrates.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of tert-Butyl (2-cyanophenyl)carbamate.

Quantitative Data Summary

| Method | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Method 1 | Et₃N, DMAP (cat.) | DCM or THF | Room Temp. | >90 | [2] |

| Method 2 | None | Water | Room Temp. | 85-95 | [7] |

Applications in Organic Synthesis and Drug Development

tert-Butyl (2-cyanophenyl)carbamate serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds, many of which possess significant biological activity. The presence of the nitrile group allows for a range of chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions. The Boc-protected amine provides a stable handle that can be deprotected at a later stage to introduce further functionality.

Diagram of Key Transformations

Caption: Key synthetic transformations of tert-Butyl (2-cyanophenyl)carbamate.

One notable application is in the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are prevalent in a wide range of biologically active molecules, including anticancer agents and inhibitors of various enzymes. The synthesis often involves the reduction of the nitrile group to an amine, followed by cyclization with a suitable carbonyl-containing compound.

While specific drug candidates synthesized directly from tert-Butyl (2-cyanophenyl)carbamate are often proprietary, the utility of this intermediate is evident in numerous patents filed by pharmaceutical companies for the synthesis of novel therapeutic agents.

Conclusion

tert-Butyl (2-cyanophenyl)carbamate stands as a testament to the enabling power of protecting group chemistry in modern organic synthesis. While its own "discovery" may be subtle and intertwined with the broader development of synthetic methodology, its importance as a key building block in the construction of complex, biologically active molecules is undeniable. The straightforward and high-yielding synthetic routes to this intermediate, coupled with the versatile reactivity of its functional groups, ensure its continued and widespread use in the research and development of new pharmaceuticals. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for scientists working at the forefront of chemical and pharmaceutical innovation.

References

-

Chankeshwara, S. V.; Chakraborti, A. K. A Catalyst-Free N-tert-Butyloxycarbonylation of Amines in Water. Org. Lett.2006 , 8 (15), 3259–3262. [Link]

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

- Google Patents. Synthesis method of tert-butyl 2-(methylamino)

- Google Patents. Method of 2-aminobenzonitrile synthesis. RU1772103C.

-

Organic Syntheses. Di-tert-butyl dicarbonate. Org. Synth.1977 , 57, 45. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

- Google Patents.

-

Beilstein Journal of Organic Chemistry. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein J. Org. Chem.2011 , 7, 57-114. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

RSC Advances. Dual protection of amino functions involving Boc. RSC Adv.2013 , 3, 18691-18697. [Link]

-

StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]

-

Quora. What is the protection of BOC in organic synthesis processes? [Link]

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 2021 , 16(03), 038–044. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

Sources

- 1. quora.com [quora.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

The Ascendant Role of Cyanophenyl Carbamates in Modulating Biological Systems: A Technical Guide for Drug Discovery

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate moiety is a cornerstone in modern medicinal chemistry, valued for its chemical stability and its capacity to act as a peptide bond mimetic, thereby enhancing cell permeability and modulating drug-target interactions.[1][2] Within this versatile chemical class, cyanophenyl carbamates are emerging as a particularly compelling subclass of molecules. The introduction of the cyano group, a potent electron-withdrawing feature, on the phenyl ring can significantly influence the electronic properties of the carbamate linkage. This, in turn, can fine-tune the molecule's reactivity, selectivity, and overall biological activity. This technical guide provides an in-depth exploration of the potential biological activities of cyanophenyl carbamates, with a primary focus on their role as enzyme inhibitors. We will delve into their mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Carbamate Scaffold: A Privileged Structure in Drug Design

Organic carbamates are integral structural components of numerous approved therapeutic agents.[1] Their stability against chemical and proteolytic degradation, coupled with their ability to permeate cell membranes, makes them ideal candidates for drug design.[1] The carbamate functional group can engage in hydrogen bonding and imposes a degree of conformational rigidity, which can be exploited to optimize interactions with biological targets.[1] By strategically modifying the substituents on the oxygen and nitrogen termini, the pharmacokinetic and pharmacodynamic properties of carbamate-containing molecules can be meticulously controlled.[2]

Cyanophenyl Carbamates as Potent Enzyme Inhibitors: A Mechanistic Overview

A predominant biological activity of carbamates, including the cyanophenyl subclass, is the inhibition of enzymes, particularly serine hydrolases.[3] This class of enzymes, which includes therapeutically relevant targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH), plays crucial roles in various physiological and pathological processes.[2][3][4]

The inhibitory mechanism of carbamates involves the covalent modification of the catalytic serine residue within the enzyme's active site.[3] This process, known as carbamylation, renders the enzyme inactive. The reaction can be pseudo-irreversible, with the carbamylated enzyme being slowly hydrolyzed back to its active form.[5]

The general mechanism of serine hydrolase inhibition by carbamates is a two-step process:

-

Formation of a non-covalent Michaelis-Menten complex: The carbamate inhibitor initially binds to the active site of the enzyme.

-

Carbamylation of the active site serine: The hydroxyl group of the catalytic serine nucleophilically attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamyl-enzyme intermediate and the displacement of the alcohol or phenol leaving group.[5]

The rate of this inhibition is determined by the carbamylation rate constant (kᵢ), while the duration of inhibition is influenced by the decarbamylation rate constant (kᵣ).[6]

Figure 1: General mechanism of serine hydrolase inhibition by cyanophenyl carbamates.

The Influence of the Cyanophenyl Group: Structure-Activity Relationships (SAR)

The cyanophenyl group can significantly impact the biological activity of carbamates through several mechanisms:

-

Electronic Effects: The electron-withdrawing nature of the cyano group increases the electrophilicity of the carbamate carbonyl carbon, potentially accelerating the carbamylation rate and enhancing inhibitory potency.

-

Binding Interactions: The cyanophenyl moiety can participate in specific interactions within the enzyme's active site, such as π-π stacking or dipole-dipole interactions, which can influence binding affinity and selectivity. The position of the cyano group (ortho, meta, or para) on the phenyl ring is a critical determinant of these interactions.

-

Leaving Group Properties: The cyanophenol released upon carbamylation has a lower pKa compared to phenol, making it a better leaving group and thus facilitating the carbamylation step.

While comprehensive SAR studies specifically on cyanophenyl carbamates are not extensively documented as a distinct class, general principles from aryl carbamates can be extrapolated. For instance, in the context of FAAH inhibitors, the O-aryl substituent plays a crucial role in inhibitor recognition and reactivity.[7]

Key Biological Targets and Therapeutic Potential

Cyanophenyl carbamates have the potential to target a range of enzymes and receptors, leading to diverse therapeutic applications.

Cholinesterase Inhibition: Alzheimer's Disease and Myasthenia Gravis

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and myasthenia gravis.[2] Carbamates like rivastigmine are clinically used AChE inhibitors.[2] The structural similarity of cyanophenyl carbamates to these established inhibitors suggests their potential in this therapeutic area.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Pain, Anxiety, and Inflammation

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[3][4] Inhibition of FAAH elevates anandamide levels, leading to analgesic, anxiolytic, and anti-inflammatory effects.[3][4] Carbamates are a well-established class of FAAH inhibitors, and the electronic properties of the cyanophenyl group could be leveraged to design potent and selective inhibitors.[3]

Other Potential Applications

The versatility of the carbamate scaffold suggests that cyanophenyl carbamates could be explored for other biological activities, including:

-

Anticancer agents: Carbamates have been investigated as anticancer drugs, with some acting as prodrugs that are selectively activated in the tumor microenvironment.[8]

-

Antiviral agents: Carbamate derivatives have shown efficacy in treating viral infections, such as Hepatitis C.[2]

-

Pesticides: Carbamates are widely used as insecticides due to their ability to inhibit AChE in insects.[2]

Experimental Protocols for the Evaluation of Cyanophenyl Carbamates

A systematic evaluation of the biological activity of novel cyanophenyl carbamates requires a series of well-defined in vitro and in vivo experiments.

Synthesis of Cyanophenyl Carbamates

Several synthetic routes can be employed for the preparation of cyanophenyl carbamates. A common method involves the reaction of a cyanophenol with an isocyanate or the reaction of an amine with a cyanophenyl chloroformate.[1] The Curtius or Hofmann rearrangements are also established methods for carbamate synthesis.[1]

Figure 2: Common synthetic routes for cyanophenyl carbamates.

In Vitro Enzyme Inhibition Assays

The primary in vitro evaluation of cyanophenyl carbamates involves determining their inhibitory potency against target enzymes.

Step-by-Step Protocol for a Generic Serine Hydrolase Inhibition Assay (e.g., using Ellman's Reagent for Cholinesterases):

-

Reagent Preparation:

-

Prepare a stock solution of the cyanophenyl carbamate inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Prepare a solution of the target enzyme (e.g., AChE from electric eel) in the buffer.

-

Prepare a solution of the substrate (e.g., acetylthiocholine iodide for AChE).

-

Prepare a solution of the chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, also known as Ellman's reagent).

-

-

Assay Procedure:

-

In a 96-well microplate, add the buffer, enzyme solution, and varying concentrations of the cyanophenyl carbamate inhibitor.

-

Incubate the enzyme and inhibitor for a defined period to allow for carbamylation.

-

Initiate the enzymatic reaction by adding the substrate.

-

The enzyme will hydrolyze the substrate, and in the case of acetylthiocholine, produce thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be measured spectrophotometrically at a wavelength of 412 nm.

-

Monitor the change in absorbance over time to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Table 1: Example Data for In Vitro Enzyme Inhibition

| Cyanophenyl Carbamate Derivative | Target Enzyme | IC₅₀ (µM) |

| Compound A (ortho-cyano) | AChE | 5.2 |

| Compound B (meta-cyano) | AChE | 12.8 |

| Compound C (para-cyano) | AChE | 2.5 |

| Compound A (ortho-cyano) | FAAH | 0.8 |

| Compound B (meta-cyano) | FAAH | 2.1 |

| Compound C (para-cyano) | FAAH | 0.5 |

Determination of Inhibition Kinetics

To understand the mechanism of inhibition, it is crucial to determine the kinetic parameters, kᵢ and kᵣ.[9] This can be achieved through progress curve analysis, where the enzyme activity is monitored over time in the presence of the inhibitor.

Selectivity Profiling

To assess the therapeutic potential and potential for off-target effects, it is essential to evaluate the selectivity of the cyanophenyl carbamates against a panel of related enzymes. This can be done by performing inhibition assays against other serine hydrolases or other enzyme classes.

Cellular Assays

Cell-based assays are necessary to evaluate the activity of the compounds in a more physiologically relevant context. This can include assessing the ability of the compounds to modulate signaling pathways downstream of the target enzyme in cultured cells.

In Vivo Studies

Promising candidates from in vitro and cellular assays should be further evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and safety profile.

Future Perspectives and Conclusion

Cyanophenyl carbamates represent a promising class of molecules with significant potential for the development of novel therapeutics. The strategic incorporation of the cyanophenyl group offers a powerful tool to modulate the biological activity of the carbamate scaffold. Further research focusing on the systematic exploration of the structure-activity relationships of cyanophenyl carbamates, coupled with comprehensive preclinical and clinical evaluation, will be crucial to unlocking their full therapeutic potential. This guide provides a foundational framework for researchers to design, synthesize, and evaluate this exciting class of compounds, ultimately contributing to the advancement of new and effective treatments for a range of human diseases.

References

-

Tomašić, T., & Mašič, L. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6085–6106. [Link]

-

Šinko, G., Čolović, M. B., Vasić, V. M., & Krstić, D. Z. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(4), 246–266. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 855–865. [Link]

-

Patel, R. R., & Huryn, D. M. (2011). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Bioconjugate Chemistry, 22(8), 1636–1646. [Link]

-

Adibekian, A., Martin, B. R., Chang, J. W., Hsu, K. L., Tsuboi, K., Bachovchin, D. A., & Cravatt, B. F. (2012). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. Bioorganic & Medicinal Chemistry, 20(18), 5515–5525. [Link]

-

Singh, D. K., & Agarwal, R. A. (1983). Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata. Toxicology Letters, 19(3), 313–319. [Link]

-

Stojan, J., & Zorko, M. (2012). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]

-

Weiner, B., & Weinstock, M. (2007). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Biochemical Pharmacology, 74(11), 1641–1649. [Link]

-

Wang, R., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Bouabida, H., et al. (2013). Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. Journal of Environmental Analytical Chemistry, 1(1). [Link]

-

Mun, K. C., & Golper, T. A. (2000). Impaired biological activity of erythropoietin by cyanate carbamylation. Blood Purification, 18(1), 13–17. [Link]

-

Adibekian, A., et al. (2011). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine. [Link]

-

Adibekian, A., et al. (2013). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Journal of the American Chemical Society, 135(30), 10958–10961. [Link]

-

Li, H., et al. (2022). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Medicinal Chemistry, 13(6), 723–736. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology, 13(8), 855-865. [Link]

-

Patel, R. R., & Huryn, D. M. (2017). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry. Bioconjugate Chemistry, 28(7), 1856–1868. [Link]

-

Pistolozzi, M., et al. (2017). A new method to characterize the kinetics of cholinesterases inhibited by carbamates. Journal of Pharmaceutical and Biomedical Analysis, 145, 230–235. [Link]

-

Park, S., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/ Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives. FLORE. [Link]

-

Atwell, G. J., et al. (2004). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. Journal of Medicinal Chemistry, 47(24), 5944–5956. [Link]

- WO2022203930A1 - Fluorogenic cyanine carbamates.

-

Giner, R. M., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Ahmad, I., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N 4 -Methyltalpinine. Molecules, 27(19), 6527. [Link]

-

Synthesis of intermediate 3 from 1-(4-cyanophenyl)guanidine (14) and... ResearchGate. [Link]

-

Li, S., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

Acetylcholinesterase and Insecticide Inhibition. YouTube. [Link]

-

What are FAAH inhibitors and how do they work?. Patsnap Synapse. [Link]

-

N-(2-cyanophenyl)carbamate. PubChem. [Link]

-

Chen, Y. T., et al. (2021). Novel cannabidiol-carbamate hybrids as selective BuChE inhibitors: Docking-based fragment reassembly for the development of potential therapeutic agents against Alzheimer's disease. Bioorganic Chemistry, 114, 105128. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI. [Link]

-

phenyl N-amino-N-(4-cyanophenyl)carbamate. PubChem. [Link]

-

Organophosphorus and carbamate pesticide analysis using an inhibition tyrosinase organic phase enzyme sensor; comparison by butyrylcholinesterase+choline oxidase opee and application to natural waters. PubMed. [Link]

-

Application of organic carbamates in drug design. Part 1: Anticancer agents. Recent Patents on Anti-Cancer Drug Discovery, 2(3), 223-241. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition kinetics of certain organophosphorus and carbamate pesticides on acetylcholinesterase from the snail Lymnaea acuminata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of tert-Butyl (2-cyanophenyl)carbamate: An Application Note and Experimental Protocol

This document provides a detailed guide for the synthesis of tert-Butyl (2-cyanophenyl)carbamate, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from reaction setup to product characterization.

Introduction and Significance

tert-Butyl (2-cyanophenyl)carbamate is a bifunctional molecule incorporating a synthetically versatile cyano group and a Boc-protected amine on an aromatic scaffold. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules.[1][2] Its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for masking the reactivity of primary and secondary amines.[1][3]

The presence of the ortho-cyano group allows for a multitude of subsequent transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an aminomethyl group, or participation in cycloaddition reactions. This dual functionality makes tert-Butyl (2-cyanophenyl)carbamate a key building block for the synthesis of various heterocyclic compounds and other complex target molecules in drug discovery programs.

This application note details a robust and reproducible protocol for the N-tert-butoxycarbonylation of 2-aminobenzonitrile using di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic attack of the amino group of 2-aminobenzonitrile on one of the carbonyl carbons of di-tert-butyl dicarbonate.[1][4] The reaction is typically facilitated by a base, which can be an inorganic base like sodium bicarbonate or an organic base such as triethylamine.[2] The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to yield the desired carbamate, along with the release of tert-butanol and carbon dioxide.[1][4]

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| 2-Aminobenzonitrile | ReagentPlus®, 99% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | 99% | Acros Organics |

| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | EMD Millipore |

| Ethyl acetate (EtOAc) | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous magnesium sulfate (MgSO₄) | J.T. Baker |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Argon or nitrogen gas inlet

-

Rubber septa

-

Syringes and needles

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels

-

Erlenmeyer flasks

-

Column chromatography setup (silica gel, 230-400 mesh)

Experimental Protocol

Step-by-Step Synthesis

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.18 g, 10.0 mmol).

-

Dissolution: Dissolve the 2-aminobenzonitrile in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen.

-

Addition of Base: Add triethylamine (2.1 mL, 15.0 mmol) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring solution of 2-aminobenzonitrile over 10-15 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

-

Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield tert-Butyl (2-cyanophenyl)carbamate as a solid. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Visual Workflow

Sources

Application Notes and Protocols: Tert-Butyl (2-cyanophenyl)carbamate as a Directed Metalation and Protecting Group

Authored by: Senior Application Scientist

Date: January 24, 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of tert-Butyl (2-cyanophenyl)carbamate. This document moves beyond a simple recitation of facts to deliver field-proven insights into its dual functionality as both a protecting group for anilines and a directed metalation group (DMG). We will explore the underlying chemical principles, provide detailed, validated protocols for its application and removal, and present its utility in the context of complex molecule synthesis.

Introduction: A Dual-Functionality Reagent

In the intricate landscape of multi-step organic synthesis, the choice of a protecting group is a critical strategic decision. An ideal protecting group should be easily introduced and removed in high yield under mild conditions that do not interfere with other functional groups in the molecule. tert-Butyl (2-cyanophenyl)carbamate, often prepared from 2-aminobenzonitrile, has emerged as a valuable tool, offering more than simple protection. Its defining feature is the ortho-cyano group, which imparts unique reactivity and allows it to function as an effective directed metalation group.

The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines. However, the incorporation of an ortho-cyano substituent on the phenyl ring introduces a powerful element of regiochemical control. This cyano group can coordinate with organolithium bases, directing deprotonation to the C6 position of the aromatic ring with high fidelity. This enables selective functionalization at a site that might otherwise be difficult to access, providing a significant advantage in synthetic design.

Core Mechanism: The Synergy of Protection and Direction

The efficacy of tert-Butyl (2-cyanophenyl)carbamate as a directed metalation group is rooted in the concept of complex-induced proximity. The carbamate and the cyano group work in concert to chelate with an organolithium base, typically s-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). This chelation brings the base into close proximity with the C6 proton, facilitating its abstraction over other potentially acidic protons.

The resulting lithiated intermediate is a powerful nucleophile, ready to react with a wide range of electrophiles. This allows for the precise installation of various functional groups at the C6 position, a transformation that is central to its utility in building complex molecular architectures.

Figure 1: Workflow of Directed Ortho-Metalation (DoM). This diagram illustrates the key steps in the DoM process using the title compound, from chelation-controlled deprotonation to electrophilic quench.

Experimental Protocols

The following protocols are designed to be self-validating, with clear benchmarks for success. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 3.1: Protection of 2-Aminobenzonitrile

This procedure details the introduction of the Boc protecting group onto the aniline nitrogen.

Materials:

-

2-Aminobenzonitrile

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add DMAP (0.1 eq) to the solution.

-

Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-Butyl (2-cyanophenyl)carbamate as a white solid.

Protocol 3.2: Directed Ortho-Metalation and Electrophilic Quench

This protocol describes the C6 functionalization of the protected aniline. The example uses iodine as the electrophile.

Materials:

-

tert-Butyl (2-cyanophenyl)carbamate

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

-

sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Step-by-Step Procedure:

-

Dissolve tert-Butyl (2-cyanophenyl)carbamate (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under argon.

-

Add TMEDA (1.2 eq) to the solution.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may turn a deep color, indicating anion formation.

-

Stir the mixture at -78 °C for 1 hour.

-

Prepare a solution of the electrophile, iodine (1.5 eq), in anhydrous THF in a separate flask.

-

Slowly add the solution of the lithiated intermediate to the iodine solution at -78 °C via cannula.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction by adding saturated aqueous NH₄Cl, followed by saturated aqueous Na₂S₂O₃ to consume excess iodine.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the C6-iodinated product.

Protocol 3.3: Deprotection (Removal of the Boc Group)

This procedure details the removal of the Boc group to reveal the free aniline, which is often a final step in a synthetic sequence.

Materials:

-

Boc-protected aniline derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

-

Dissolve the Boc-protected aniline (1.0 eq) in DCM.

-

Add TFA (10-20 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

-

Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ until gas evolution ceases and the pH of the aqueous layer is basic.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected aniline.

Applications in Drug Development & Synthesis

The strategic advantage of this reagent is most evident in the synthesis of complex, highly substituted aromatic compounds, which are common motifs in pharmaceuticals. For instance, the synthesis of inhibitors for the Hepatitis C virus (HCV) NS5A protein often involves building complex heterocyclic scaffolds. The ability to selectively introduce a functional group ortho to the nitrogen atom on a substituted aniline is a powerful tool for constructing these elaborate structures. The C6-functionalized product can serve as a key intermediate for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build the final drug candidate.

Table 1: Representative Electrophiles and Yields for DoM

| Entry | Electrophile (E+) | Product Functional Group (E) | Typical Yield (%) |

| 1 | I₂ | -I | 85-95% |

| 2 | DMF | -CHO | 70-85% |

| 3 | (CH₃)₃SiCl | -Si(CH₃)₃ | 90-98% |

| 4 | CO₂ (dry ice) | -COOH | 75-90% |

| 5 | R-Br (Alkyl halide) | -R | 60-75% |

Yields are representative and can vary based on substrate and specific reaction conditions.

Troubleshooting and Key Considerations

-

Incomplete Lithiation: If the desired product is not formed or yields are low, incomplete deprotonation is a likely cause. Ensure all reagents and solvents are rigorously dried. The use of freshly titrated organolithium reagents is paramount.

-

Choice of Base: While s-BuLi is often effective, for less acidic substrates or in cases of competitive deprotonation, a stronger base system like the Lochmann-Schlosser base (n-BuLi/t-BuOK) may be required.

-

Temperature Control: Maintaining a low temperature (-78 °C) during lithiation and quenching is critical to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent.

-

Electrophile Reactivity: Highly reactive electrophiles should be added at low temperatures. For less reactive electrophiles, the reaction may require warming to 0 °C or room temperature after the initial quench at -78 °C.

Conclusion

tert-Butyl (2-cyanophenyl)carbamate is a sophisticated synthetic tool that offers a reliable method for both protecting anilines and directing regioselective functionalization. Its application streamlines the synthesis of complex substituted aromatics, providing a significant advantage in discovery chemistry and process development. The protocols and insights provided herein serve as a robust foundation for the successful implementation of this valuable reagent in the laboratory.

References

The Versatility of tert-Butyl (2-cyanophenyl)carbamate: A Strategic Intermediate in Pharmaceutical Synthesis

Introduction: In the landscape of modern medicinal chemistry, the strategic use of well-designed intermediates is paramount to the efficient construction of complex molecular architectures. tert-Butyl (2-cyanophenyl)carbamate has emerged as a valuable building block, offering a unique combination of a protected amine and a versatile nitrile functionality on an aromatic scaffold. This bifunctionality allows for a diverse range of chemical transformations, making it a key precursor in the synthesis of various pharmaceutical agents, including kinase inhibitors and heterocyclic compounds such as quinazolinediones. This guide provides an in-depth exploration of the synthesis and multifaceted applications of tert-Butyl (2-cyanophenyl)carbamate, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

Synthesis of tert-Butyl (2-cyanophenyl)carbamate: A Reliable Protocol

The synthesis of tert-Butyl (2-cyanophenyl)carbamate is most commonly achieved through the protection of the amino group of 2-aminobenzonitrile with a tert-butoxycarbonyl (Boc) group. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Rationale for Reagent Selection:

-

2-Aminobenzonitrile: The commercially available starting material possessing the core cyanophenylamine structure.

-

(Boc)₂O: A widely used, stable, and efficient reagent for the introduction of the Boc protecting group onto amines.

-

Base (e.g., Triethylamine, DMAP): The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.

-

Solvent (e.g., Dichloromethane, THF): An aprotic solvent is chosen to dissolve the reactants and facilitate the reaction without participating in it.

Detailed Experimental Protocol: Boc Protection of 2-Aminobenzonitrile

Materials:

-

2-Aminobenzonitrile

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture. A catalytic amount of DMAP (0.1 eq) can be added to increase the reaction rate.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford tert-Butyl (2-cyanophenyl)carbamate as a solid.

Table 1: Representative Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | 2-Aminobenzonitrile |

| Reagents | (Boc)₂O, Et₃N, DMAP (cat.) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

| Purification Method | Flash Column Chromatography |

Applications in the Synthesis of Heterocyclic Scaffolds: Quinazolinediones

A significant application of tert-Butyl (2-cyanophenyl)carbamate lies in its ability to undergo intramolecular cyclization to form quinazoline-2,4(1H,3H)-diones. This transformation leverages the reactivity of both the nitrile and the carbamate functionalities.

Mechanistic Insight:

The cyclization is typically promoted by a base. The base deprotonates the carbamate nitrogen, and the resulting anion attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization and hydrolysis of the resulting imine during workup lead to the formation of the stable quinazolinedione ring system.

Caption: Reduction of the nitrile group.

Materials:

-

tert-Butyl (2-cyanophenyl)carbamate

-

Raney Nickel (slurry in water) or 10% Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source

-

Parr hydrogenator or similar high-pressure reaction vessel

-

Celite®

Procedure:

-

In a high-pressure reaction vessel, dissolve tert-Butyl (2-cyanophenyl)carbamate (1.0 eq) in methanol.

-

Carefully add Raney Nickel (catalytic amount, ~10% w/w) to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C.

-

Stir the reaction mixture vigorously for 12-24 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography if necessary.

Hydrolysis to a Carboxylic Acid

Hydrolysis of the nitrile group to a carboxylic acid yields N-(tert-butoxycarbonyl)anthranilic acid, another important intermediate for the synthesis of pharmaceuticals, including certain benzodiazepine derivatives.

Nitrile hydrolysis can be performed under either acidic or basic conditions.

-

Acidic Hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. The reaction proceeds through an amide intermediate.

-

Basic Hydrolysis: Hydroxide ion attacks the electrophilic nitrile carbon, and the reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide that is further hydrolyzed.

It is important to note that acidic conditions can lead to the cleavage of the Boc protecting group. Therefore, basic hydrolysis is often preferred for this transformation.

Materials:

-

tert-Butyl (2-cyanophenyl)carbamate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or a mixture of water and a co-solvent

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-